molecular formula C7H8BrNS B594647 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1257854-58-2

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B594647
CAS No.: 1257854-58-2
M. Wt: 218.112
InChI Key: VBORXZYXDFANMX-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a bromine atom attached to a tetrahydrothieno[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, some derivatives of thieno[3,2-c]pyridine have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBORXZYXDFANMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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